molecular formula C15H12ClN3O B2447661 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine CAS No. 2379997-87-0

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine

Cat. No.: B2447661
CAS No.: 2379997-87-0
M. Wt: 285.73
InChI Key: LHKZNGOKHRUFBM-UHFFFAOYSA-N
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Description

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 5th position of the pyrimidine ring and a furan-3-yl-phenylmethyl substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan-3-yl-phenylmethyl Group: This step involves a nucleophilic substitution reaction where the furan-3-yl-phenylmethyl group is attached to the nitrogen atom of the pyrimidine ring. This can be achieved using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized furan derivatives, and reduced amine derivatives.

Scientific Research Applications

5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-[[4-(furan-2-yl)phenyl]methyl]pyrimidin-2-amine: Similar structure with the furan ring at the 2nd position.

    5-Chloro-N-[[4-(thiophen-3-yl)phenyl]methyl]pyrimidin-2-amine: Similar structure with a thiophene ring instead of a furan ring.

    5-Chloro-N-[[4-(pyridin-3-yl)phenyl]methyl]pyrimidin-2-amine: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine lies in its specific substitution pattern and the presence of the furan-3-yl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-14-8-18-15(19-9-14)17-7-11-1-3-12(4-2-11)13-5-6-20-10-13/h1-6,8-10H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKZNGOKHRUFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=C(C=N2)Cl)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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